molecular formula C10H10F2O B3157717 1-(2,3-Difluorophenyl)-2-methylpropan-1-one CAS No. 851753-90-7

1-(2,3-Difluorophenyl)-2-methylpropan-1-one

Cat. No.: B3157717
CAS No.: 851753-90-7
M. Wt: 184.18 g/mol
InChI Key: VMWIOVUCAVBKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Difluorophenyl)-2-methylpropan-1-one is an organic compound characterized by the presence of a difluorophenyl group attached to a methylpropanone structure

Preparation Methods

The synthesis of 1-(2,3-Difluorophenyl)-2-methylpropan-1-one typically involves the reaction of 2,3-difluorobenzene with a suitable methylpropanone precursor under controlled conditions. One common method involves the use of Friedel-Crafts acylation, where 2,3-difluorobenzene reacts with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2,3-Difluorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3-Difluorophenyl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2,3-Difluorophenyl)-2-methylpropan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved are determined through experimental studies and computational modeling.

Comparison with Similar Compounds

1-(2,3-Difluorophenyl)-2-methylpropan-1-one can be compared with other similar compounds, such as:

    1-(2,4-Difluorophenyl)-2-methylpropan-1-one: Differing in the position of the fluorine atoms on the aromatic ring, which can influence its reactivity and properties.

    1-(2,3-Difluorophenyl)-2-ethylpropan-1-one: Featuring an ethyl group instead of a methyl group, affecting its steric and electronic characteristics.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1-(2,3-difluorophenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-6(2)10(13)7-4-3-5-8(11)9(7)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWIOVUCAVBKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Difluorophenyl)-2-methylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2,3-Difluorophenyl)-2-methylpropan-1-one
Reactant of Route 3
Reactant of Route 3
1-(2,3-Difluorophenyl)-2-methylpropan-1-one
Reactant of Route 4
Reactant of Route 4
1-(2,3-Difluorophenyl)-2-methylpropan-1-one
Reactant of Route 5
Reactant of Route 5
1-(2,3-Difluorophenyl)-2-methylpropan-1-one
Reactant of Route 6
Reactant of Route 6
1-(2,3-Difluorophenyl)-2-methylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.